2,3-Dimethyl-but-3-enoic acid amide

Descripción general

Descripción

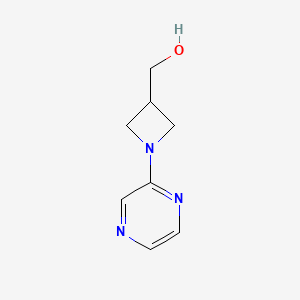

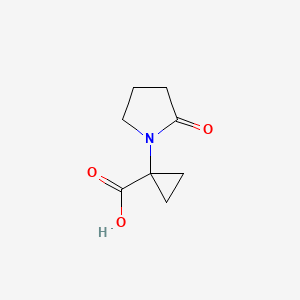

2,3-Dimethyl-but-3-enoic acid amide is a chemical compound with the molecular formula C6H11NO . It is an intermediate in the synthesis of other compounds and has specific applications in pharmaceutical chemistry .

Molecular Structure Analysis

The molecular structure of This compound consists of a six-carbon backbone with two methyl groups (CH3) and an amide functional group (CONH2). The double bond between carbons 2 and 3 gives it its characteristic unsaturated nature. The exact stereochemistry and conformation may vary depending on the specific isomer .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Hydrogen Bonding and Molecular Recognition

A study by Wash et al. (1997) investigated 2,2-dimethylbutynoic acid with a pyridone terminus, highlighting its ability to form hydrogen bonds between the amide and carboxylic acid group. This dimer formation demonstrates the compound's relevance in molecular recognition and potential applications in supramolecular chemistry (Wash, Maverick, Chiefari, & Lightner, 1997).

Chemical Synthesis and Stability

The research by Arai et al. (1998) on the synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal describes the stability of amides derived from this amine and carboxylic acids under basic conditions. This study implies potential uses in chemical synthesis processes (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

Catalysis and Chemical Transformations

Derosa et al. (2018) described a nickel-catalyzed process for conjunctive cross-coupling of simple alkenyl amides, which could involve compounds like 2,3-Dimethyl-but-3-enoic acid amide. This method suggests applications in creating complex organic molecules with specific structural properties (Derosa et al., 2018).

Amidation Techniques

The work by Lanigan et al. (2013) on the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3 highlights a method potentially applicable to this compound. This research contributes to the understanding of efficient amidation techniques, relevant in pharmaceutical and material sciences (Lanigan, Starkov, & Sheppard, 2013).

Base Catalysis and Isomerization

Handa et al. (1999) studied the isomerization of 2,3-dimethylbut-1-ene and decomposition of related compounds over solid base catalysts. This research could provide insights into the catalytic properties of this compound in similar reactions (Handa, Fu, Baba, & Ono, 1999).

Mechanistic Studies in Bioconjugation

Nakajima and Ikada (1995) explored the mechanism of amide formation in bioconjugation processes, which could be relevant to understanding the behavior of this compound in biological systems (Nakajima & Ikada, 1995).

Mecanismo De Acción

Target of Action

As an amide, it is known that amides have a significant role in biological systems . They are key components in proteins, where they form peptide bonds that link amino acids together .

Mode of Action

Amides are less basic and more acidic than amines due to the delocalization of the nitrogen lone pair into the pi bond of the carbonyl . This property could influence how 2,3-Dimethyl-but-3-enoic acid amide interacts with its targets.

Biochemical Pathways

Amides in general play a crucial role in protein synthesis, which affects numerous biochemical pathways .

Pharmacokinetics

The compound’s predicted boiling point is 2125±190 °C , which may influence its absorption and distribution.

Result of Action

Given its amide group, it may participate in protein synthesis and other biological processes involving amides .

Análisis Bioquímico

Biochemical Properties

2,3-Dimethyl-but-3-enoic acid amide plays a role in biochemical reactions as an intermediate in the synthesis of (Z)-7-((®-2-Amino-2-carboxyethyl)thio)-2-(2,3-dimethylbut-3-enamido)hept-2-enoic Acid . This compound is an impurity of Cilastatin, which prevents renal metabolism of penem and carbapenem antibiotics by specific and reversible dehydropeptidase I inhibition

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known to exert its effects at the molecular level through its role as an intermediate in the synthesis of certain compounds

Propiedades

IUPAC Name |

2,3-dimethylbut-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4(2)5(3)6(7)8/h5H,1H2,2-3H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBALMKJFWPQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Methoxymethyl)cyclopropyl]acetonitrile](/img/structure/B1425795.png)

![[2-(3-Nitrophenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1425796.png)

![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)

![4-[4-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425812.png)

![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)

![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)